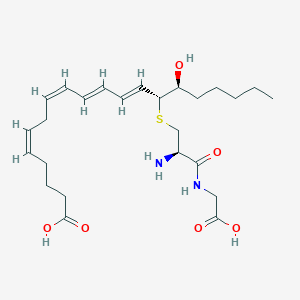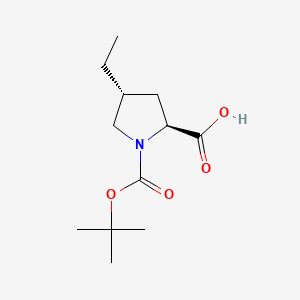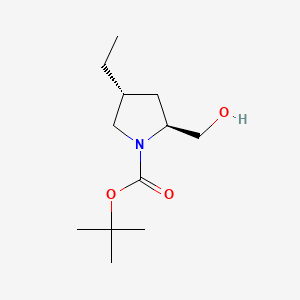
2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride
Übersicht
Beschreibung
A 412997 dihydrochloride is a highly selective agonist for the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has a molecular weight of 382.33 g/mol and is known for its ability to cross the blood-brain barrier effectively .
Wissenschaftliche Forschungsanwendungen
A 412997 Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in Studien mit Dopaminrezeptoragonisten verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation kognitiver Funktionen und des Verhaltens in Tiermodellen.
Medizin: Wird auf potenzielle therapeutische Anwendungen bei der Behandlung psychiatrischer Erkrankungen wie Schizophrenie und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) untersucht.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Dopaminrezeptoren abzielen .
5. Wirkmechanismus
A 412997 Dihydrochlorid entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des Dopamin-D4-Rezeptors. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der eine entscheidende Rolle bei der Regulation der Neurotransmission im Gehirn spielt. Die Aktivierung des D4-Rezeptors durch A 412997 Dihydrochlorid führt zu nachgeschalteten Signalereignissen, die kognitive Funktionen, Verhalten und andere neurologische Prozesse modulieren .
Ähnliche Verbindungen:
PD168077: Ein weiterer selektiver Dopamin-D4-Rezeptoragonist mit einem anderen Selektivitätsprofil.
CP226269: Eine Verbindung mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakokinetischen Eigenschaften
Einzigartigkeit von A 412997 Dihydrochlorid: A 412997 Dihydrochlorid ist einzigartig aufgrund seiner überlegenen Selektivität für den Dopamin-D4-Rezeptor und seiner Fähigkeit, die Blut-Hirn-Schranke effektiv zu überwinden. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
The primary target of A 412997 dihydrochloride is the dopamine D4 receptor . This receptor is a G protein-coupled receptor activated by dopamine . It plays a crucial role in cognition, Parkinson’s disease, and addictive behaviors .
Mode of Action
A 412997 dihydrochloride acts as a selective agonist for the dopamine D4 receptor . It has Ki values of 12 and 7.9 nM for the rat and human receptors, respectively . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.
Pharmacokinetics
A 412997 dihydrochloride is able to rapidly cross the blood-brain barrier following systemic administration . This property is crucial for its action on the central nervous system. It is soluble in water to 100 mM, which may influence its absorption and distribution . .
Result of Action
The activation of the dopamine D4 receptor by A 412997 dihydrochloride has been shown to improve short-term memory and cognitive properties in rodent models . This suggests potential applications in the treatment of cognitive disorders.
Action Environment
The action of A 412997 dihydrochloride can be influenced by various environmental factors. For instance, its ability to cross the blood-brain barrier suggests that factors affecting this barrier could impact the compound’s efficacy . Additionally, its solubility in water suggests that hydration levels could potentially influence its bioavailability . .
Biochemische Analyse
Biochemical Properties
A 412997 dihydrochloride plays a crucial role in biochemical reactions by selectively binding to dopamine D4 receptors. These receptors are part of the G protein-coupled receptor family and are primarily found in the brain. The compound exhibits high affinity for both rat and human dopamine D4 receptors, with dissociation constants (Ki) of 12.1 nM and 7.9 nM, respectively . By activating these receptors, A 412997 dihydrochloride can modulate neurotransmitter release and influence various neural processes. It does not show significant affinity for other dopamine receptor subtypes, ensuring its selectivity .
Cellular Effects
A 412997 dihydrochloride exerts several effects on different cell types and cellular processes. In neuronal cells, it enhances cognitive performance by improving short-term memory and cognitive functions . The compound influences cell signaling pathways by activating dopamine D4 receptors, which in turn modulate cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity. This activation can lead to changes in gene expression and alterations in cellular metabolism . Additionally, A 412997 dihydrochloride has been shown to increase locomotor activity and reduce non-rapid eye movement (NREM) sleep duration in animal models .
Molecular Mechanism
The molecular mechanism of A 412997 dihydrochloride involves its selective binding to dopamine D4 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This reduction in cAMP levels affects downstream signaling pathways, including the activation of PKA and the regulation of gene expression. The compound’s selectivity for dopamine D4 receptors ensures that it does not interact significantly with other dopamine receptor subtypes, minimizing potential side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A 412997 dihydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and can be stored for up to 12 months . In in vitro studies, A 412997 dihydrochloride has shown consistent effects on cognitive performance and receptor activation over extended periods . In in vivo studies, the compound’s effects on locomotor activity and sleep patterns have been observed to persist over time, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of A 412997 dihydrochloride vary with different dosages in animal models. At lower doses, the compound enhances cognitive performance and increases locomotor activity . At higher doses, it can lead to adverse effects such as increased anxiety and altered sleep patterns . The compound’s therapeutic window is narrow, and careful dosage optimization is necessary to achieve the desired effects without causing toxicity .
Metabolic Pathways
A 412997 dihydrochloride is involved in several metabolic pathways. Upon administration, the compound is rapidly absorbed and distributed in the body . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and conjugation of the compound . The metabolites are then excreted through the kidneys .
Transport and Distribution
A 412997 dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the brain . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal cells . The compound’s ability to cross the blood-brain barrier is crucial for its effectiveness in modulating cognitive functions and treating psychiatric disorders .
Subcellular Localization
The subcellular localization of A 412997 dihydrochloride is primarily within the neuronal cell membranes, where dopamine D4 receptors are located . The compound’s activity is dependent on its ability to bind to these receptors and initiate downstream signaling pathways. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments within the cells . The precise localization of A 412997 dihydrochloride ensures its selective action on dopamine D4 receptors, minimizing off-target effects .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von A 412997 Dihydrochlorid umfasst mehrere Schritte, beginnend mit den entsprechenden Vorläuferverbindungen. Zu den wichtigsten Schritten gehören die Bildung des Piperidinrings und die anschließende Anbindung der Pyridin- und Phenylgruppen. Das Endprodukt wird als Dihydrochloridsalz gewonnen, um seine Stabilität und Löslichkeit zu verbessern .
Industrielle Produktionsverfahren: Die industrielle Produktion von A 412997 Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird üblicherweise in Pulverform hergestellt und unter getrockneten Bedingungen gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: A 412997 Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen typischerweise moderate Temperaturen und Lösungsmittel wie Dichlormethan.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid werden unter sauren oder basischen Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Derivate liefern, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen, die auf dem Molekül vorhanden sind, modifizieren können .
Vergleich Mit ähnlichen Verbindungen
PD168077: Another selective dopamine D4 receptor agonist with a different selectivity profile.
CP226269: A compound with similar receptor affinity but different pharmacokinetic properties
Uniqueness of A 412997 Dihydrochloride: A 412997 dihydrochloride is unique due to its superior selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier effectively. This makes it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGNSSHMCNBHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347744-96-0 | |
| Record name | 1347744-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)








